molecular formula C4H7BF3- B13328017 (Cyclopropylmethyl)trifluoroborate

(Cyclopropylmethyl)trifluoroborate

Cat. No.: B13328017
M. Wt: 122.91 g/mol
InChI Key: DXIUKNRZOPLVEK-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)trifluoroborate, typically handled as its potassium salt, is an air- and moisture-stable organoboron reagent primarily utilized as a robust coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropylmethyl moiety into more complex molecular architectures . The cyclopropyl group is a privileged structure in medicinal chemistry and natural products, known for its unique steric and electronic properties that can significantly alter a molecule's metabolic stability, conformational flexibility, and binding interactions with biological targets . Compared to boronic acids, organotrifluoroborate salts like this one offer superior handling and storage characteristics due to their resistance to protodeboronation, allowing for their use in near-stoichiometric quantities in cross-couplings and minimizing reagent waste . This reagent is particularly valuable in pharmaceutical and agrochemical research for the construction of Csp3-Csp2 and Csp3-Csp3 bonds. It has been successfully coupled with a wide range of (hetero)aryl chlorides and activated benzyl chlorides , enabling the synthesis of diverse cyclopropane-containing building blocks. The resulting structures are highly sought after for developing enzyme inhibitors, active pharmaceutical ingredients (APIs), and other bioactive molecules, as the incorporation of fluorine and cyclopropane rings can positively influence bioavailability and metabolic profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H7BF3-

Molecular Weight

122.91 g/mol

IUPAC Name

cyclopropylmethyl(trifluoro)boranuide

InChI

InChI=1S/C4H7BF3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2/q-1

InChI Key

DXIUKNRZOPLVEK-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CC1)(F)(F)F

Origin of Product

United States

Synthetic Methodologies for Cyclopropylmethyl Trifluoroborate

Preparation Routes from Precursor Boronic Acids

The most common and direct method for synthesizing potassium (cyclopropylmethyl)trifluoroborate involves the reaction of its corresponding boronic acid with a source of fluoride (B91410).

A prevalent method for preparing potassium organotrifluoroborates is the treatment of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). nih.gov This reaction is a straightforward and effective way to convert boronic acids into their more stable and often more reactive trifluoroborate salt counterparts. For the synthesis of potassium this compound, cyclopropylmethylboronic acid is reacted with KHF₂, typically in an aqueous or alcoholic solvent like methanol (B129727) or a mixture of water and an organic solvent. The trifluoroborate salt is generally stable and can be isolated as a solid. This method is widely applicable for a variety of alkyl and aryl boronic acids. orgsyn.org

While the conversion using KHF₂ is often performed in aqueous media, controlling the water content can be crucial. Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides), and both the starting material and the trifluoroborate product can undergo protodeboronation under certain conditions, especially in the presence of acid or base and water. Therefore, carrying out the reaction under controlled, and sometimes anhydrous, conditions can be important to prevent hydrolysis and other side reactions, thereby ensuring a higher yield and purity of the final product. The stability of organotrifluoroborate salts makes them generally less sensitive to air and moisture than their boronic acid precursors. nih.gov

Alternative Synthetic Pathways

Beyond the direct conversion of boronic acids, alternative strategies have been developed for the synthesis of organotrifluoroborates, including those involving the formation of the carbon-boron bond through nucleophilic substitution.

A versatile method for preparing potassium organotrifluoroborates involves the nucleophilic substitution of a halide in potassium halomethyltrifluoroborates. nih.govorganic-chemistry.org In this type of reaction, an electron-rich species, the nucleophile, attacks the electron-poor carbon atom bonded to the halogen, displacing the halide and forming a new carbon-carbon bond. masterorganicchemistry.comfuturelearn.com This general mechanism allows for the introduction of various functional groups. libretexts.org To synthesize this compound via this route, a cyclopropylmethyl nucleophile, such as cyclopropylmethylmagnesium bromide (a Grignard reagent) or cyclopropylmethyllithium, would be reacted with a suitable bromomethyl- or iodomethyltrifluoroborate salt. nih.gov The reaction mechanism is consistent with a direct nucleophilic substitution (SN2) process. nih.govucl.ac.uk

Potassium bromomethyltrifluoroborate and the corresponding iodomethyltrifluoroborate are key precursors in the nucleophilic substitution approach. nih.gov These halomethyltrifluoroborates are themselves synthesized and serve as electrophilic partners in the reaction. organic-chemistry.org Various nucleophiles, including organolithium reagents and Grignard reagents, can be used to displace the bromide or iodide, leading to the formation of a diverse range of functionalized organotrifluoroborates. nih.gov For instance, reacting potassium bromomethyltrifluoroborate with a suitable cyclopropylmethyl metallic reagent would yield the desired potassium this compound.

Table 1: Illustrative Nucleophilic Substitution for Trifluoroborate Synthesis

This table illustrates the general principle of using halomethyltrifluoroborate precursors.

EntryPrecursorNucleophileProduct TypeYield (%)
1Potassium bromomethyltrifluoroborateAlkyllithiumAlkyltrifluoroborateGood
2Potassium iodomethyltrifluoroborateAryllithiumArylmethyltrifluoroborateExcellent
3Potassium bromomethyltrifluoroborateGrignard ReagentAlkyltrifluoroborateGood
4Potassium iodomethyltrifluoroborateArylthiolate(Arylthiomethyl)trifluoroborateExcellent

Note: This table is a generalized representation based on the described methodology. nih.gov Specific yields vary depending on the exact substrates and reaction conditions.

Optimization of Synthetic Yield and Purity

Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize the yield and ensure high purity. For the boronic acid route, key variables include the stoichiometry of KHF₂, the choice of solvent, reaction temperature, and reaction time. Purification typically involves recrystallization, which effectively removes inorganic salts and unreacted starting materials.

Strategies for Enhanced Yield

The efficient synthesis of potassium alkyltrifluoroborates, including this compound, is critical for their application in complex molecule synthesis. nih.gov High yields are achieved by converting the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). nih.gov This method is advantageous because it produces stable, solid reagents that are easier to handle than their boronic acid precursors.

One-pot syntheses directly from boronic acids represent a straightforward and efficient strategy. orgsyn.org These procedures often avoid the use of hazardous reagents like hydrofluoric acid and can be performed in an open flask, leading to good to excellent yields after simple purification steps. orgsyn.org

For the related synthesis of alkyltrifluoroborates, catalytic methods have been developed. For instance, the nickel-catalyzed borylation of aryl cyclopropyl (B3062369) ketones followed by treatment with KHF₂ yields 4-oxoalkyltrifluoroborates, a related class of compounds, in good yields. nih.gov While not a direct synthesis of this compound, this highlights a catalytic approach to forming complex alkyltrifluoroborates. Another strategy involves the hydroboration of alkenes, although this can be limited by the functional group tolerance of the hydroborating agents. nih.gov

The table below summarizes key strategies for synthesizing alkyltrifluoroborates with a focus on achieving high efficiency and yield.

Method Precursor Key Reagents Typical Yield Reference
Salt FormationCyclopropylmethyl boronic acidKHF₂Good to Excellent nih.gov
One-Pot SynthesisVarious boronic acidsTetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF)Good to Excellent orgsyn.org
Decarboxylative BorylationAliphatic acid derivativesBase-activated diboron (B99234) species, visible lightNot specified organic-chemistry.org
Nucleophilic SubstitutionPotassium halomethyltrifluoroboratesn-BuLi, trialkyl borates, KHF₂Not specified organic-chemistry.org

Purification Techniques, including Soxhlet Extraction

The purification of potassium this compound is essential to ensure its suitability for high-precision applications like cross-coupling reactions. The byproducts from its synthesis are typically benign inorganic salts, which can often be removed with a simple aqueous wash. nih.gov

Commonly employed purification methods for organotrifluoroborates include:

Extraction and Washing : This is a straightforward method where the product is isolated from the reaction mixture. One-pot syntheses of related tetrabutylammonium trifluoroborates yield products that are purified by simple extraction and washing procedures. orgsyn.org

Recrystallization : This technique is used to obtain highly pure crystalline solids. It is a standard method for purifying solid organic compounds like potassium trifluoroborate salts. orgsyn.org

Chromatography : For non-polar products resulting from coupling reactions using this compound, preparative plate chromatography is an effective purification method. nih.gov For instance, the products of Suzuki coupling with benzyl (B1604629) chlorides were purified using this technique with solvent systems like heptane:EtOAc. nih.gov

Soxhlet Extraction

Soxhlet extraction is a powerful technique for the continuous extraction of compounds from a solid material with a solvent. researchgate.net While widely used for extracting natural products, its application is pertinent for any scenario requiring the purification of a solid by removing soluble impurities or isolating a soluble product from an insoluble matrix. In the context of this compound, which is a solid powder, Soxhlet extraction could theoretically be employed to wash the salt with a solvent in which impurities are soluble but the product itself is not, or vice-versa. However, methods like recrystallization and simple washing are more commonly documented in the literature for this class of compounds. orgsyn.org

The general principle of Soxhlet extraction involves placing the solid material in a thimble, which is continuously filled with condensed fresh solvent from a distillation flask. Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted solute. This cycle repeats, ensuring efficient extraction. researchgate.net

Structural Confirmation and Purity Assessment via Spectroscopic Methods

The definitive identification and purity verification of potassium this compound are accomplished using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR provides comprehensive structural information. nih.gov

¹H NMR : This spectrum confirms the presence of the cyclopropylmethyl group. The protons on the cyclopropyl ring and the methylene (B1212753) (CH₂) bridge would exhibit characteristic chemical shifts and splitting patterns. For a similar structure, 1-cyclopropylmethyl-4-phenylbenzene, the cyclopropylmethyl protons appear at δ 2.61 (d, 2H), 1.10-0.99 (m, 1H), 0.58-0.58 (m, 2H), and 0.26-0.22 (m, 2H). nih.gov

¹³C NMR : This analysis identifies all unique carbon atoms. The carbon attached to the boron atom is a key signal. nih.gov For the aforementioned 1-cyclopropylmethyl-4-phenylbenzene, the cyclopropylmethyl carbons resonate at δ 40.1 (CH₂), 12.0 (CH), and 4.9 (CH₂). nih.gov

¹⁹F NMR : As the trifluoroborate anion contains fluorine, ¹⁹F NMR is a crucial tool. It typically shows a sharp signal characteristic of the BF₃ group. Good resolution is generally obtained for the ¹⁹F spectra of potassium organotrifluoroborates. nih.gov

¹¹B NMR : This technique directly probes the boron atom of the trifluoroborate group. The use of modified pulse sequences can provide high-resolution spectra, allowing for the observation of ¹¹B–¹⁹F coupling constants, which further confirms the trifluoroborate structure. nih.gov

The table below outlines the expected NMR data for the structural confirmation of potassium this compound, based on data for analogous compounds. nih.govnih.gov

Nucleus Group Expected Chemical Shift (δ) / ppm Key Features
¹H-CH₂-BF₃~2.5-2.7Doublet
¹H-CH- (cyclopropyl)~1.0-1.2Multiplet
¹H-CH₂- (cyclopropyl)~0.2-0.6Multiplets
¹³C-CH₂-BF₃~40
¹³C-CH- (cyclopropyl)~12
¹³C-CH₂- (cyclopropyl)~5Carbon directly bonded to boron may be broad or unobserved in standard spectra.
¹⁹F-BF₃Specific to standardSharp singlet or quartet depending on coupling to ¹¹B.
¹¹B-BF₃Specific to standardQuartet due to coupling with three fluorine atoms.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which confirms its elemental composition. For a product formed using the cyclopropylmethyl group, HRMS provided an exact mass measurement that was used to confirm its identity. nih.gov

Reactivity and Mechanistic Investigations of Cyclopropylmethyl Trifluoroborate

Role as a Nucleophilic Partner in Carbon-Carbon Bond Formation

(Cyclopropylmethyl)trifluoroborate serves as a potent nucleophilic partner in various carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.gov These reactions are invaluable for constructing complex molecular architectures found in pharmaceuticals and natural products. The utility of potassium this compound stems from its stability as a crystalline solid that is easy to handle and store compared to the often-unstable corresponding boronic acid. nih.gov

Hydrolysis to Reactive Boronate Intermediates

Studies on various organotrifluoroborates have revealed that the hydrolysis mechanism can be complex, often influenced by reaction conditions such as pH, solvent, and the presence of a base. u-tokyo.ac.jped.ac.uk For many organotrifluoroborates, the hydrolysis is thought to proceed through a stepwise displacement of fluoride (B91410) ions by hydroxide (B78521) ions. The rate of hydrolysis can vary significantly depending on the electronic and steric properties of the organic substituent. nih.gov In the context of Suzuki-Miyaura coupling, a "slow release" of the boronic acid from the more stable trifluoroborate precursor can be advantageous, as it helps to minimize side reactions like protodeboronation and oxidative homocoupling of the boronic acid. u-tokyo.ac.jpnih.gov

Research on a range of organotrifluoroborates has shown that the hydrolysis can be catalyzed by acid, a phenomenon described as an "acid-base paradox" under the basic conditions of the Suzuki-Miyaura reaction. nih.goved.ac.uk The shape of the reaction vessel and the stirring rate can also have a profound impact on the hydrolysis profile due to effects on phase mixing in biphasic solvent systems. u-tokyo.ac.jpnih.gov While specific kinetic data for the hydrolysis of this compound is not extensively documented, the general principles derived from studies of other alkyl- and aryltrifluoroborates are considered applicable. The electronic properties of the cyclopropylmethyl group likely place its hydrolysis rate in a range that is favorable for controlled release and efficient coupling.

Interplay with Catalytic Systems

The success of cross-coupling reactions involving this compound is highly dependent on the choice of the catalytic system. Palladium-based catalysts are predominantly used, with the specific ligand coordinated to the palladium center playing a crucial role in the reaction's outcome. nih.gov For the coupling of alkyltrifluoroborates, which are generally more challenging substrates than their aryl or vinyl counterparts, the use of electron-rich and sterically hindered phosphine (B1218219) ligands is often necessary to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

In the case of coupling potassium cyclopropyltrifluoroborate (B8364958) with aryl chlorides, successful catalytic systems have been developed. For instance, a combination of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) has proven effective. nih.gov The use of such ligands is critical for facilitating the oxidative addition of the less reactive aryl chlorides to the palladium(0) center. The choice of base and solvent system is also integral to the catalytic cycle's efficiency. For example, potassium carbonate has been shown to be an effective base in a solvent mixture of cyclopentyl methyl ether (CPME) and water. nih.gov

The interplay between the this compound, the palladium catalyst, the phosphine ligand, the base, and the solvent system is a delicate balance that must be optimized for each specific reaction. The following table summarizes a selection of catalytic systems employed in the cross-coupling of potassium cyclopropyltrifluoroborate with various electrophiles.

Catalyst PrecursorLigandBaseSolventElectrophile TypeReference
Pd(OAc)₂XPhosK₂CO₃CPME/H₂OAryl Chlorides nih.gov
Pd₂(dba)₃RuPhosK₂CO₃Toluene/H₂OBenzyl (B1604629) Chlorides nih.gov
PEPPSI-K₂CO₃Toluene/H₂OBenzyl Chlorides nih.gov

Table 1: Examples of Catalytic Systems for Cross-Coupling of Potassium Cyclopropyltrifluoroborate.

Mechanistic Studies in Cross-Coupling Reactions

Detailed mechanistic investigations provide a deeper understanding of the factors that govern the reactivity and selectivity of cross-coupling reactions involving this compound. While comprehensive studies specifically targeting this compound are not abundant, valuable insights can be drawn from broader mechanistic work on the Suzuki-Miyaura coupling of organotrifluoroborates.

Investigation of Transition States

The key steps in the catalytic cycle of a Suzuki-Miyaura reaction are oxidative addition, transmetalation, and reductive elimination. Each of these steps proceeds through a transition state, the energy of which determines the rate of that particular step. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structures and energies of these transition states for various organoboron reagents. nih.gov

Analysis of Solvent Effects on Boron Coordination Geometry

The solvent plays a multifaceted role in the cross-coupling of this compound. Beyond simply dissolving the reactants, the solvent can influence the hydrolysis rate of the trifluoroborate and the coordination geometry around the boron atom. nih.govmdpi.com The coordination environment of the boron atom is critical, as it dictates the nucleophilicity of the cyclopropylmethyl group and its ability to participate in transmetalation.

In the initial trifluoroborate form, the boron atom is tetracoordinate and anionic. Upon hydrolysis, it transitions to a tricoordinate, neutral boronic acid, which is in equilibrium with a tetracoordinate boronate anion in the presence of a base. The solvent can affect the position of these equilibria. Protic solvents like water are essential for the hydrolysis step. u-tokyo.ac.jp The choice of organic cosolvent, such as tetrahydrofuran (B95107) (THF) or cyclopentyl methyl ether (CPME), can impact the solubility of the various species in the catalytic cycle and the degree of phase separation in aqueous mixtures, which in turn affects the local concentration of base and the rate of hydrolysis. nih.govnih.gov Computational studies on the solvation of boron trifluoride adducts have highlighted the significant impact of the solvent on the thermochemistry of Lewis acid-base interactions, which is relevant to the coordination changes occurring at the boron center during the reaction. mdpi.com

Computational Methodologies in Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms in organometallic catalysis. nih.govmdpi.comnih.gov By modeling the potential energy surface of a reaction, researchers can identify stable intermediates and transition states, thereby mapping out the most likely reaction pathway.

For the Suzuki-Miyaura coupling of organotrifluoroborates, DFT studies have been used to investigate several key aspects:

Hydrolysis Mechanism: Computational models can help to understand the stepwise process of fluoride displacement by hydroxide and the role of acid or base catalysis. nih.gov

Ligand Effects: DFT can rationalize why certain phosphine ligands are more effective than others by calculating the energies of key intermediates and transition states in the presence of different ligands. nih.gov

Regio- and Stereoselectivity: In cases where multiple products can be formed, computational methods can predict and explain the observed selectivity by comparing the activation barriers for the different pathways.

Rate-Determining Step: By calculating the energy profile of the entire catalytic cycle, the step with the highest activation energy, the rate-determining step, can be identified. nih.govpku.edu.cn

While a dedicated DFT study on the cross-coupling of this compound is yet to be reported, the methodologies are well-established. Such a study would provide valuable insights into the specific role of the cyclopropylmethyl group in the reaction and could aid in the further optimization of reaction conditions. The table below outlines the application of computational methods in understanding related cross-coupling reactions.

Computational MethodInvestigated AspectSystem StudiedKey FindingReference
DFT (B3LYP)Full Catalytic CyclePhenyl chloride + Phenylboronic acidDiimine ligands provide the most energetically feasible route. nih.gov
DFT (M06-L)Reaction Mechanism on a Heterogeneous CatalystBromobenzene + Phenylboronic acid on Pd-H-Beta zeoliteTransmetalation is the rate-determining step. nih.gov
DFTHydrolysis MechanismVarious AryltrifluoroboratesIdentified two distinct hydrolysis pathways: acid-catalyzed and direct dissociation. ed.ac.uk
DFTOrigin of ChemoselectivityNickel-catalyzed coupling of acid fluoridesCompetitive rotation of Ni-B and Ni-C bonds determines selectivity. rsc.org

Table 2: Application of Computational Methodologies in Elucidating Cross-Coupling Reaction Pathways.

Radical Generation and Single-Electron Transfer Processes

The reactivity of potassium this compound is prominently highlighted in the context of radical generation through photoredox catalysis. This approach provides a powerful and mild pathway to access alkyl radicals that can participate in a variety of synthetic transformations.

Photoredox Catalysis for Alkyl Radical Formation

Visible-light photoredox catalysis has emerged as a robust strategy for generating carbon-centered radicals from stable precursors like potassium alkyltrifluoroborates. capes.gov.br Alkyltrifluoroborates are advantageous reagents due to their stability on the benchtop, general commercial availability, and relatively low oxidation potentials. researchgate.net The process is initiated when a photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light to reach an excited state ([PC]*). youtube.comyoutube.com This excited state is a potent oxidant capable of engaging with the alkyltrifluoroborate.

In the case of this compound, the excited photocatalyst oxidizes the trifluoroborate salt, leading to the formation of a cyclopropylmethyl radical. acs.org This single-electron oxidation event results in the fragmentation of the trifluoroborate, generating the desired alkyl radical and boron trifluoride (BF₃) as a byproduct. capes.gov.bracs.org This method of radical generation is notable for its mild conditions, often proceeding at room temperature, and its compatibility with a wide range of functional groups. researchgate.netnih.gov

The general scheme for this photoredox-catalyzed radical generation is as follows:

Excitation: PC + hν → [PC]*

Oxidation/Fragmentation: [PC]* + K⁺[CH₂-c-PrBF₃]⁻ → [PC]⁻• + [CH₂-c-PrBF₃]•

Radical Formation: [CH₂-c-PrBF₃]• → •CH₂-c-Pr + BF₃

Catalyst Regeneration: [PC]⁻• is oxidized in a subsequent step to regenerate the ground-state photocatalyst (PC).

Single-Electron Transfer Mechanisms

The formation of the alkyl radical from this compound is governed by a single-electron transfer (SET) mechanism. acs.org Unlike traditional two-electron processes, photoredox catalysis facilitates the transfer of a single electron from the organotrifluoroborate to the excited photocatalyst. acs.orged.ac.uk This SET event is the crucial step that triggers the C–B bond cleavage to release the radical species. researchgate.net

This radical-generating pathway stands in contrast to the mechanisms of traditional cross-coupling reactions which often involve two-electron transmetalation steps. nih.gov The SET process allows for the participation of alkyl groups, which are typically challenging substrates in conventional Petasis reactions that rely on the migration of unsaturated groups like aryl or alkenyl moieties. youtube.comacs.org The feasibility of the SET process is dependent on the redox potentials of both the photocatalyst and the organotrifluoroborate. researchgate.net

Applications in Petasis-type Reactions and Related Transformations

A significant application of radical generation from this compound is in multicomponent Petasis-type reactions. acs.org The traditional Petasis borono-Mannich reaction is a two-electron process that is generally limited to alkenyl, aryl, and alkynyl boronic acids, as alkyl groups are poor migratory groups in the key "ate" complex intermediate. acs.orgwikipedia.org

By employing a photoredox-catalyzed, SET-based strategy, this limitation is overcome. The alkyl radical generated from this compound can add to an imine, formed in situ from an aldehyde and an amine, to generate a key amine radical cation intermediate. acs.org This intermediate is then reduced to afford the final substituted amine product, completing the catalytic cycle. This redox-neutral alkyl Petasis reaction expands the scope of this powerful multicomponent transformation to include a diverse range of primary, secondary, and tertiary alkyltrifluoroborates. youtube.comacs.org

Table 1: Mechanistic Comparison of Traditional vs. Photoredox Petasis Reactions

FeatureTraditional Petasis ReactionPhotoredox-Catalyzed Alkyl Petasis Reaction
Mechanism Two-electron nucleophilic addition acs.orgSingle-electron transfer (SET) radical addition acs.org
Boron Reagent Alkenyl, aryl, alkynyl boronic acids acs.orgwikipedia.orgPrimary, secondary, tertiary alkyltrifluoroborates acs.org
Key Intermediate Boron "ate" complex acs.orgAlkyl radical, amine radical cation acs.org
Driving Force Irreversible nucleophilic migration acs.orgRedox cycle mediated by a photocatalyst acs.org

Role of Radical Scavengers in Mechanistic Probes

The involvement of radical intermediates in reactions utilizing this compound under photoredox conditions is substantiated through mechanistic experiments involving radical scavengers. When a reaction is conducted in the presence of a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), the reaction pathway is interrupted if a radical is present. acs.org

In the photoredox-catalyzed Petasis reaction with potassium this compound, the addition of TEMPO completely inhibited the formation of the desired amine product. acs.org Instead, a TEMPO-alkyl adduct was isolated, providing strong evidence for the generation of the cyclopropylmethyl radical under the reaction conditions. acs.org

Furthermore, the cyclopropylmethyl radical itself serves as a "radical clock". If the radical is formed, it can undergo rapid ring-opening to form the 3-butenyl radical. The exclusive observation of the ring-opened product in certain photoredox reactions using potassium this compound confirms the intermediacy of the alkyl radical. acs.org

Table 2: Mechanistic Probe Experiments

ExperimentReagent/SubstrateObservationConclusion
Radical Inhibition Potassium this compound + TEMPOReaction is completely inhibited; TEMPO-alkyl adduct is formed. acs.orgThe reaction proceeds via an alkyl radical intermediate. acs.org
Radical Clock Potassium this compoundExclusive formation of the ring-opened butenyl product. acs.orgConfirms the transient generation of the cyclopropylmethyl radical. acs.org

Examination of Competing Reaction Pathways

Protodeboronation Processes

Protodeboronation is a chemical process where a carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a common and often undesirable side reaction in transformations involving organoboron compounds, particularly boronic acids, as it leads to the consumption of the starting material without formation of the desired product. wikipedia.org

The propensity for an organoboron species to undergo protodeboronation is highly dependent on the reaction conditions (such as pH) and the nature of the organic substituent. While some boronic acids are highly susceptible to this side reaction, organotrifluoroborates are generally more stable and less prone to protodeboronation. nih.govwikipedia.org This enhanced stability is a key advantage of using RBF₃K salts over their corresponding boronic acids. nih.gov Specifically, cyclopropyl (B3062369) boronic acids have been reported to undergo very slow protodeboronation. researchgate.net In the context of the photoredox-catalyzed Petasis reaction, the use of potassium this compound allows the reaction to proceed efficiently with limited interference from competitive protodeboronation, reinforcing its value as a stable alkyl-transfer reagent. acs.orgnih.gov

Homocoupling Reactions

In the context of palladium-catalyzed cross-coupling reactions, the formation of homocoupling products from organotrifluoroborate reagents is a recognized side reaction. For this compound, this side reaction would lead to the formation of 1,2-dicyclopropylethane. This process is generally understood to occur through a competing reaction pathway within the catalytic cycle.

The mechanism of homocoupling of organotrifluoroborates is often initiated by the presence of an oxidant, which can be residual air or an added component. In the presence of a palladium(0) catalyst, the organotrifluoroborate can undergo a transmetalation-like process to form a diorganopalladium(II) intermediate. Reductive elimination from this species then yields the homocoupled product and regenerates the palladium(0) catalyst. The reaction is particularly noted with aryltrifluoroborates, but can also occur with alkyltrifluoroborates under certain conditions.

A general synthetic route to water-soluble PEG-supported organotrifluoroborates has been developed, and in the presence of air and catalytic amounts of Pd(OAc)₂, these compounds undergo homocoupling reactions smoothly at room temperature without the need for additional oxidizing agents, bases, or phosphine ligands nih.gov.

While specific quantitative data for the homocoupling of this compound is not extensively documented in readily available literature, the principles governing the homocoupling of other organotrifluoroborates are applicable. The propensity for this side reaction is influenced by factors such as the catalyst system, the presence of oxidants, and the reaction temperature.

Mitigation Strategies for Side-Product Formation

Several strategies can be employed to minimize the formation of homocoupling byproducts during cross-coupling reactions involving this compound. These strategies primarily focus on optimizing the reaction conditions to favor the desired cross-coupling pathway over the homocoupling pathway.

Ligand Selection: The choice of phosphine ligand complexed to the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands can promote the reductive elimination step of the cross-coupling cycle, thereby increasing the rate of the desired reaction relative to the homocoupling side reaction. The use of phosphine oxides as additives has also been shown to stabilize palladium catalysts and suppress the formation of palladium black, which can lead to irreproducible results and increased side reactions nih.gov.

Control of Reaction Atmosphere: Since homocoupling is often promoted by oxygen, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of the homocoupled product. Deoxygenating the solvent prior to use is a common practice to achieve this.

Base and Additive Selection: The choice of base can influence the rate of transmetalation and, consequently, the selectivity of the reaction. For Suzuki-Miyaura couplings of organotrifluoroborates, inorganic bases like potassium carbonate or cesium carbonate are commonly used. In some cases, additives are used to suppress homocoupling, although specific examples for this compound are not widely reported.

Catalyst Pre-activation and Loading: Pre-heating the mixture of the palladium catalyst, base, and solvent before the addition of the organotrifluoroborate can sometimes help in minimizing homocoupling. Additionally, optimizing the catalyst loading is important, as excessively high concentrations of the catalyst might favor side reactions.

Comparative Reactivity Studies with Analogous Organoboron Reagents

Comparison with Boronic Acids and Boronate Esters

Potassium this compound offers several advantages in terms of stability and handling compared to its corresponding boronic acid and boronate esters. Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, which contrasts with boronic acids that can be prone to dehydration to form boroxines and protodeboronation, especially under acidic or basic conditions nih.gov.

In terms of reactivity in Suzuki-Miyaura cross-coupling reactions, trifluoroborates are often considered "protected" forms of boronic acids that are activated under the basic reaction conditions. The slow release of the active boronic acid from the trifluoroborate salt can be advantageous in preventing the formation of side products like homodimers. While direct quantitative comparisons of reaction rates for this compound versus its analogous boronic acid and boronate esters are not extensively detailed in a single study, the general consensus is that trifluoroborates can provide higher yields of the desired cross-coupled product by minimizing these side reactions researchgate.netresearchgate.net. For instance, in the coupling of cyclopropyltrifluoroborate with aryl chlorides, only a slight excess of the trifluoroborate was required, highlighting its efficiency over cyclopropylboronic acid which often requires a significant excess due to its instability nih.gov.

The table below summarizes the general comparative aspects:

FeatureThis compound(Cyclopropylmethyl)boronic Acid(Cyclopropylmethyl)boronate Esters
Stability High (air and moisture stable solid)Moderate (prone to dehydration and protodeboronation)High (generally stable liquids or solids)
Handling Easy to handle crystalline solidCan be difficult to purify and handleGenerally easier to handle than boronic acids
Reactivity Control Slow release of active species can improve selectivityCan be highly reactive, leading to side reactionsReactivity can be tuned by the diol used
Side Reactions Less prone to homocoupling and protodeboronationSusceptible to homocoupling and protodeboronationGenerally less prone to side reactions than boronic acids

Analysis of Cyclopropylmethyl Strain Energy on Reactivity

The cyclopropyl group possesses significant ring strain, estimated to be around 27.5 kcal/mol wikipedia.org. This inherent strain energy can influence the reactivity of molecules containing this moiety. In the context of this compound, the strain energy can manifest in several ways during a catalytic reaction.

The high p-character of the C-C bonds within the cyclopropane (B1198618) ring makes them susceptible to cleavage under certain conditions. In palladium-catalyzed reactions, this can lead to ring-opening side reactions. Mechanistic studies on related cyclopropyl systems have shown that the cyclopropyl group can undergo rearrangement or ring-opening, particularly in the presence of a transition metal catalyst nih.govacs.org. For example, the activation of a cyclopropyl boronate complex with a Lewis acid can lead to a concerted 1,2-metalate rearrangement and ring-opening nih.gov.

However, the cyclopropylmethyl group is generally more stable than a simple cyclopropyl group directly attached to the boron atom in terms of ring-opening, as the strain is one carbon removed from the reactive C-B bond. Despite this, the possibility of β-carbon elimination from a palladium-cyclopropylmethyl intermediate to form a homoallylpalladium species is a potential side reaction pathway, although less common than β-hydride elimination. The stability of the cyclopropylmethyl group in Suzuki-Miyaura cross-coupling reactions is generally high, allowing for the successful formation of cyclopropylmethyl-substituted arenes and other molecules nih.gov. The choice of ligand and reaction conditions can be crucial in preventing such undesired ring-opening pathways.

Contrasts with Cyclohexylmethyl and Cyclohexenyl Trifluoroborates

The reactivity of this compound can be contrasted with its larger ring analogues, cyclohexylmethyltrifluoroborate and cyclohexenyltrifluoroborate, based on steric and electronic differences.

Cyclohexylmethyltrifluoroborate: The cyclohexyl group is significantly larger and more sterically hindering than the cyclopropyl group. This increased steric bulk can affect the rate of transmetalation in Suzuki-Miyaura coupling reactions. Generally, increased steric hindrance on the organoboron reagent leads to slower reaction rates. The synthesis of potassium cyclohexyltrifluoroborate has been reported, and it participates in cross-coupling reactions chemicalbook.comthieme-connect.com. However, direct comparative studies with this compound under identical conditions are scarce. It is expected that this compound would exhibit higher reactivity due to its smaller steric profile.

Cyclohexenyltrifluoroborate: In contrast to the saturated cyclohexylmethyl group, the cyclohexenyl group is an alkenyl moiety. Alkenyltrifluoroborates are known to be effective coupling partners in Suzuki-Miyaura reactions nih.govorganic-chemistry.org. The reactivity of cyclohexenyltrifluoroborate would be primarily governed by the electronic properties of the double bond and its ability to participate in the catalytic cycle. The C(sp²)-B bond in cyclohexenyltrifluoroborate is generally more reactive in palladium-catalyzed cross-coupling than the C(sp³)-B bond in this compound.

The following table provides a qualitative comparison:

CompoundRing StrainSteric HindrancePrimary Reactive CarbonExpected Relative Reactivity in Suzuki-Miyaura Coupling
This compound HighLowsp³Moderate to High
(Cyclohexylmethyl)trifluoroborate LowHighsp³Low to Moderate
(Cyclohexenyl)trifluoroborate ModerateModeratesp²High

Applications of Cyclopropylmethyl Trifluoroborate in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and (cyclopropylmethyl)trifluoroborate, often in its potassium salt form, has proven to be a valuable coupling partner. These trifluoroborate salts are favored for being air- and moisture-stable, which is an advantage over the often unstable and difficult to handle corresponding boronic acids. nih.gov

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and potassium this compound is an effective nucleophilic partner for the creation of carbon-carbon bonds. nih.govresearchgate.net This reaction typically involves the coupling of the trifluoroborate with various organic halides or triflates in the presence of a palladium catalyst and a base. nih.govlookchem.com The use of potassium this compound allows for the introduction of the cyclopropylmethyl motif, a valuable structural unit found in many biologically active molecules and natural products. nih.gov The stability and ease of handling of this reagent contribute to its utility in these transformations. nih.gov

Scope and Substrate Generality in Csp³-Csp² Linkages

A significant application of this compound in Suzuki-Miyaura reactions is the formation of Csp³-Csp² bonds. This is achieved by coupling the Csp³-hybridized carbon of the cyclopropylmethyl group with Csp²-hybridized carbons of aryl or heteroaryl systems. Research has demonstrated that potassium cyclopropyltrifluoroborates can be successfully coupled with a wide array of aryl and heteroaryl chlorides, which are often less reactive than the corresponding bromides or iodides. nih.govorganic-chemistry.org The reaction tolerates a variety of functional groups on the aromatic partner, including electron-donating and electron-withdrawing substituents, as well as sterically hindered substrates. organic-chemistry.orglookchem.com This broad substrate scope makes it a versatile tool for the synthesis of diverse substituted aromatic compounds. nih.govlookchem.com

Ligand Design and Catalyst Optimization for Efficiency

The efficiency of the palladium-catalyzed cross-coupling of this compound is highly dependent on the catalyst system, particularly the choice of ligand. researchgate.net The development of specialized phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., XPhos and n-BuPAd₂), has been crucial for achieving high yields and overcoming challenges associated with less reactive coupling partners like aryl chlorides. organic-chemistry.orglookchem.com These bulky and electron-rich ligands facilitate the critical oxidative addition step in the catalytic cycle. researchgate.netchemrevlett.com Catalyst optimization also involves the selection of the appropriate palladium precursor, base, and solvent system to ensure efficient and clean conversion to the desired product. nih.govlookchem.com For instance, N-heterocyclic carbene (NHC) ligands have also been employed effectively in these coupling reactions. nih.gov

Table 1: Selected Ligands and Catalysts for Suzuki-Miyaura Coupling of this compound

Ligand/CatalystDescriptionApplication
XPhos A bulky, electron-rich dialkylbiaryl phosphine ligand.Effective for coupling with aryl and heteroaryl chlorides. organic-chemistry.org
n-BuPAd₂ A dialkylbiaryl phosphine ligand.Used for challenging substrates, including some heteroaryl chlorides. organic-chemistry.org
Pd(OAc)₂ Palladium(II) acetate (B1210297), a common palladium precursor.Often used in combination with phosphine ligands. organic-chemistry.org
PEPPSI Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.An NHC-palladium precatalyst used for Csp³-Csp³ couplings. nih.gov
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0), a common Pd(0) source.Used in conjunction with ligands like RuPhos for Csp³-Csp³ couplings. nih.gov
RuPhos A bulky phosphine ligand.Employed in Suzuki-Miyaura couplings involving benzyl (B1604629) chlorides. nih.gov
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).A traditional catalyst system used for couplings with aryl bromides. lookchem.com
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0).A classic palladium catalyst for Suzuki-Miyaura reactions. lookchem.com

Photoredox-Mediated Transformations

Visible-light photoredox catalysis has opened new avenues in organic synthesis by enabling the generation of radical intermediates under mild conditions. This compound has been utilized as a precursor to cyclopropylmethyl radicals in these transformations. nih.gov

Strategies for Constructing Three-Dimensional Molecular Architectures

The incorporation of three-dimensional (3D) structural motifs into organic molecules is a critical strategy in modern drug discovery and materials science. The introduction of the cyclopropyl (B3062369) group, a strained three-membered ring, imparts unique conformational rigidity and a distinct spatial footprint compared to linear or branched alkyl chains. Potassium this compound serves as a key reagent in this endeavor, primarily through its application in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, in particular, stands out as an attractive method for installing the cyclopropylmethyl group onto aromatic and heteroaromatic systems. nih.gov This reaction allows for the formation of a carbon-carbon bond between an aryl or heteroaryl halide (or triflate) and the cyclopropylmethyl group from the trifluoroborate salt. The resulting arylated cyclopropylmethane structures introduce a well-defined 3D vector to an otherwise planar aromatic core. This method is noted for its mild reaction conditions and high tolerance of diverse functional groups, such as esters, ketones, and nitriles, making it applicable to complex molecular frameworks. nih.gov The use of stable, easy-to-handle potassium organotrifluoroborate salts like potassium this compound has expanded the utility of this reaction, overcoming some of the stability issues associated with the corresponding boronic acids. nih.govnih.gov

Introduction of the Cyclopropylmethyl Group in Complex Molecule Synthesis

Strategic Utility in Diversifying Chemical Space

Chemical space refers to the vast ensemble of all possible molecules. In drug discovery, exploring and diversifying this space is essential for identifying novel compounds with desired biological activities. nih.gov The cyclopropylmethyl group is a valuable "bioisostere," a substituent that can replace other chemical groups in a parent compound without drastically altering its chemical structure but potentially improving its biological properties. Its unique steric and electronic characteristics create new opportunities for probing interactions with biological receptors. nih.gov

The use of potassium this compound allows for the systematic introduction of this moiety into various molecular scaffolds. This diversification is crucial as the cyclopropyl group is known to enhance the metabolic stability of drug molecules. By replacing a metabolically vulnerable group (like an ethyl or isopropyl group) with a cyclopropylmethyl unit, chemists can prevent metabolic breakdown, thereby improving the pharmacokinetic profile of a potential drug candidate. The accessibility and functional group tolerance of the trifluoroborate reagent facilitate its use in creating large libraries of analogues, each with a slightly different 3D profile, thus expanding the accessible chemical space for screening. nih.gov

Research Findings on Cyclopropyl Group Incorporation
FindingImplication for Chemical SpaceReference
Cyclopropyl groups can enhance metabolic stability.Increases the "drug-likeness" of molecules, expanding the useful pharmacological space.
The group's unique steric and electronic properties allow for novel biological interactions.Creates opportunities to discover compounds with new or improved modes of action. nih.gov
Organotrifluoroborates are stable and versatile reagents for coupling reactions.Facilitates the reliable and systematic synthesis of diverse compound libraries. nih.gov

Application in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues of a lead structure without resorting to a full de novo synthesis. Potassium this compound and similar cyclopropyl reagents are well-suited for LSF.

Reactions like the Chan-Lam cyclopropylation and Suzuki-Miyaura coupling are effective for LSF. nih.gov These methods tolerate a wide range of functional groups commonly found in drug molecules, allowing the cyclopropylmethyl group to be installed selectively and under mild conditions. For instance, the palladium-catalyzed coupling of potassium this compound with an aryl chloride or bromide on a complex drug candidate can produce a novel analogue with potentially improved properties. This ability to modify intricate molecules at a late stage accelerates the structure-activity relationship (SAR) studies that are critical for optimizing drug leads.

Integration in Specialized Synthetic Platforms

DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology has become a dominant paradigm in combinatorial chemistry for discovering new drug leads. nih.gov This technology involves synthesizing massive libraries of small molecules where each compound is covalently attached to a unique DNA sequence that acts as an identifiable barcode. ysciei.com The synthesis of these libraries requires chemical reactions that are compatible with the DNA tag, meaning they must proceed under aqueous, mild conditions and not damage the DNA structure.

Potassium organotrifluoroborates have emerged as valuable reagents in this context. The Suzuki-Miyaura cross-coupling reaction using these salts has been adapted for on-DNA synthesis. nih.gov While direct examples featuring this compound are not extensively detailed in all literature, the proven success of other alkyl and functionalized potassium trifluoroborates in DNA-compatible couplings strongly supports its utility. nih.gov The stability of the trifluoroborate salt in aqueous environments and its controlled reactivity under palladium catalysis make it an ideal building block for introducing the cyclopropylmethyl scaffold into vast DELs, thereby increasing the structural diversity of these libraries. nih.govrsc.org

Key Features of Reagents for DEL Synthesis
FeatureImportance in DELRelevance of this compound
Water and Air StabilityReactions are performed in aqueous buffers to maintain DNA integrity.Potassium trifluoroborate salts are generally stable to air and moisture. nih.gov
Functional Group ToleranceAvoids interference with the DNA tag and allows for diverse building blocks.Suzuki-Miyaura couplings with organotrifluoroborates are known for broad functional group compatibility. nih.gov
Mild Reaction ConditionsPrevents degradation of the DNA barcode.Palladium-catalyzed couplings can be performed under neutral pH and at or near room temperature. nih.gov

Assembly of Chemical Libraries

Beyond the specialized field of DEL, potassium this compound is a valuable building block for the assembly of more conventional chemical libraries used in high-throughput screening. The generation of these libraries often relies on robust and reliable chemical reactions that can be automated. The stability and ease of handling of potassium organotrifluoroborate salts make them superior to many other organoboron reagents, such as boronic acids, which can be prone to decomposition. nih.govnih.gov

The Suzuki-Miyaura coupling reaction using potassium this compound can be employed in parallel synthesis formats to rapidly produce a large number of distinct compounds, each bearing the cyclopropylmethyl moiety. nih.gov By reacting the trifluoroborate with a diverse set of aryl and heteroaryl halides, chemists can systematically explore the impact of the cyclopropylmethyl group in different molecular contexts. This platform is essential for building the large compound collections that fuel modern drug discovery and chemical biology research. rsc.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. For a compound like potassium this compound, DFT calculations could be employed to investigate the intricate steps of its participation in reactions such as the Suzuki-Miyaura cross-coupling.

Hypothetical Research Findings: A DFT study would typically model the energies of reactants, transition states, and products for each step of a proposed reaction pathway. For the Suzuki-Miyaura reaction, this would involve calculating the energetics of the transmetalation step, where the cyclopropylmethyl group is transferred from the boron atom to the palladium catalyst. Key parameters that would be determined include activation energy barriers and reaction enthalpies for competing pathways. For instance, the calculations could explore the role of the fluoride (B91410) ions on the boron atom and the influence of the cyclopropylmethyl group's structure on the transition state geometry and energy.

Table 5.1.1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants (Pd-complex + K[(c-C3H5CH2)BF3])0.0
Transmetalation Transition State+15.2
Products (Pd-(c-C3H5CH2) + K[BF4])-5.8

Note: This table is illustrative and based on typical values for similar systems, not on published data for this compound.

Molecular Dynamics Simulations for Solvent Effects

The solvent plays a crucial role in the outcome of chemical reactions. Molecular dynamics (MD) simulations can model the behavior of this compound in various solvent environments at an atomistic level, providing insights into solvation, ion pairing, and diffusion.

Hypothetical Research Findings: An MD simulation would involve placing the potassium this compound salt in a box of explicit solvent molecules (e.g., water, THF, or DMF) and simulating their movements over time. Analysis of these simulations could reveal the structure of the solvent shell around the trifluoroborate anion and the potassium cation. It could also quantify the dynamics of ion pairing and dissociation, which is critical for understanding the reagent's availability and reactivity in solution. For instance, simulations could compare the solvent-separated ion pair versus contact ion pair populations in different solvents.

Table 5.2.1: Hypothetical Solvent-Coordination Shell Analysis from MD Simulations

SolventAverage K+ Coordination NumberAverage BF3- Coordination Number
Water6.18.3
THF4.55.2

Note: This table is for illustrative purposes and does not represent published experimental or computational data for this specific compound.

Elucidation of Electronic Structure and Reactivity Parameters

The electronic properties of a molecule are fundamental to its reactivity. Computational methods can be used to calculate a variety of electronic structure descriptors and reactivity parameters.

Hypothetical Research Findings: DFT calculations could be used to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and various reactivity indices derived from these. For this compound, this would involve analyzing the electronic nature of the C-B bond and the influence of the three fluorine atoms on the boron center. Parameters such as atomic charges, electrostatic potential maps, and frontier molecular orbital analysis would help in predicting its nucleophilic or electrophilic character in different chemical contexts.

Table 5.3.1: Hypothetical Calculated Electronic Properties

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy+1.5 eV
C-B Bond Length1.62 Å
Mulliken Charge on Boron+0.85

Note: These values are hypothetical and intended to illustrate the type of data obtained from such studies.

Prediction of Stereoselectivity in Transformations

For reactions involving chiral centers or leading to the formation of stereoisomers, computational methods can be invaluable for predicting and understanding stereoselectivity. While this compound itself is achiral, its reactions with chiral substrates or catalysts could lead to diastereomeric products.

Hypothetical Research Findings: If this compound were to react with a chiral electrophile, computational modeling could be used to calculate the transition state energies for the formation of all possible stereoisomers. By comparing these activation energies, one could predict the major product and the expected diastereomeric or enantiomeric ratio. These models would typically involve a detailed conformational search of the transition state structures to identify the lowest energy pathways. The difference in the free energies of the diastereomeric transition states (ΔΔG‡) is directly related to the product ratio.

Table 5.4.1: Hypothetical Transition State Energy Differences for a Stereoselective Reaction

Transition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted Product Ratio
TS leading to Diastereomer A20.195
TS leading to Diastereomer B21.85

Note: This table is a hypothetical example and does not correspond to published data.

Conclusion

Potassium (cyclopropylmethyl)trifluoroborate has established itself as a valuable and versatile reagent in modern organic synthesis. Its enhanced stability, ease of handling, and broad reactivity in cross-coupling reactions make it a superior alternative to other organoboron and organometallic counterparts for the introduction of the synthetically important cyclopropylmethyl moiety. The continued development of new applications for this and other organotrifluoroborates will undoubtedly lead to further advancements in the construction of complex organic molecules with diverse applications in science and technology.

Future Directions and Research Opportunities

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While palladium catalysis has been instrumental in many reactions involving organotrifluoroborates, the development of novel catalytic systems remains a key area of research. The goal is to enhance reactivity, improve selectivity, and broaden the scope of accessible transformations. Future efforts will likely concentrate on:

Economical and Sustainable Catalysts: Exploring the use of earth-abundant and less toxic metals like iron, nickel, and copper as alternatives to precious metal catalysts. This aligns with the principles of green chemistry by reducing both the cost and environmental impact of chemical processes.

Advanced Ligand Design: The creation of new ligands is crucial for modulating the activity and selectivity of metal catalysts. Research into ligands with tailored steric and electronic properties will enable finer control over the catalytic cycle, potentially leading to higher yields and improved chemo- and regioselectivity. nih.gov

Organocatalysis: Expanding the use of small organic molecules as catalysts for reactions involving (cyclopropylmethyl)trifluoroborate. acs.org Organocatalysis offers a metal-free alternative that can provide complementary reactivity and selectivity to metal-catalyzed systems. acs.org

Photoredox Catalysis: Further development of photoredox-catalyzed reactions that can be initiated by visible light. nih.govasiaresearchnews.com This mild activation method can generate reactive radical intermediates from organotrifluoroborates, opening up new avenues for C-C bond formation. nih.govasiaresearchnews.com

Exploration of New Reaction Manifolds Beyond Cross-Coupling and Photoredox

The versatility of this compound extends beyond its well-established use in cross-coupling and photoredox reactions. Investigating new reaction manifolds will unlock its full potential in synthetic chemistry. Key areas for exploration include:

C-H Functionalization: Developing methods for the direct coupling of this compound with C-H bonds. This would represent a highly atom-economical approach to creating complex molecules, as it avoids the need for pre-functionalized starting materials.

Ring-Opening Reactions: Harnessing the inherent ring strain of the cyclopropyl (B3062369) group to drive novel transformations. rsc.org Controlled ring-opening can lead to the formation of valuable linear or cyclic structures that would be difficult to access through other means. rsc.org

Multicomponent Reactions: Designing one-pot reactions where this compound is combined with multiple other components to rapidly build molecular complexity. arizona.edu This strategy is highly efficient and can significantly shorten synthetic sequences. arizona.edu

Asymmetric Synthesis Utilizing the Cyclopropylmethyl Moiety

The development of stereoselective methods for incorporating the cyclopropylmethyl group is a significant goal, as chirality is a critical feature of many bioactive molecules. Future research will likely focus on:

Chiral Catalysts: Designing new chiral transition metal catalysts and organocatalysts to control the stereochemical outcome of reactions involving this compound. nih.govnih.gov This will enable the synthesis of enantioenriched products containing the cyclopropylmethyl motif. nih.govnih.gov

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective addition of the cyclopropylmethyl group to a substrate. youtube.com The auxiliary can be removed after the reaction to yield the desired chiral product. youtube.com

Enzymatic Reductions: Utilizing engineered enzymes, such as imine reductases, for the asymmetric synthesis of bulky amines containing the cyclopropylmethyl group. acs.org

Design of Next-Generation Cyclopropylmethyl Boron Reagents with Tunable Reactivity

Modifying the boron moiety itself offers a powerful strategy for fine-tuning the reactivity of the cyclopropylmethyl reagent. Future research in this area will involve:

Alternative Boron Functionalities: Exploring the use of other boron-based functional groups, such as boronic acids, boronic esters (e.g., pinacol (B44631) esters), and MIDA (N-methyliminodiacetic acid) boronates. acs.orgresearchgate.netrsc.org These different reagents exhibit varying stability, reactivity, and handling properties, allowing for greater control over the desired chemical transformation. acs.orgresearchgate.netrsc.org

Tailored Electronic and Steric Properties: The synthesis of novel organoboron reagents with specific electronic and steric characteristics can lead to improved performance in catalytic reactions. nih.gov Modularly designed organoboron catalysts have already shown unprecedented activity in various chemical transformations. nih.gov

Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. This compound and its derivatives can contribute to more sustainable chemical processes through:

Atom Economy: Developing reactions that maximize the incorporation of atoms from the starting materials into the final product, a key principle of green chemistry. thieme-connect.de

Energy Efficiency: Utilizing energy-efficient activation methods such as photocatalysis and mechanochemistry to drive reactions. thieme-connect.denih.gov

Renewable Resources: Exploring the synthesis of cyclopropylmethyl boron reagents and other reaction components from renewable feedstocks and biomass. rsc.org

Safer Solvents and Reaction Conditions: Designing reactions that can be conducted in environmentally benign solvents, such as water, or under solvent-free conditions. rsc.org The use of organoboron compounds, which often have low toxicity and are easy to handle, also contributes to safer laboratory practices. rsc.org

Advanced Mechanistic Insights through Spectroscopic and Computational Approaches

A thorough understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. Future research will employ a combination of advanced techniques to probe the intricate details of reactions involving this compound:

Spectroscopic Studies: Utilizing techniques like in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. rsc.orgnih.gov DFT studies have already provided valuable insights into the mechanisms of Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov

Q & A

Basic: What are the key considerations for synthesizing (cyclopropylmethyl)trifluoroborate to ensure high purity and yield?

Answer: Synthesis requires careful optimization of reaction conditions, including solvent selection, stoichiometry of precursors, and temperature control. Post-synthesis, purification via high-performance liquid chromatography (HPLC) is critical to isolate the trifluoroborate conjugate. Electrospray ionization–mass spectrometry (ESI-MS) should confirm purity . Recent advancements highlight avoiding glassware etching by using potassium hydrogen fluoride (KHF2) in aqueous methanol, simplifying purification .

Basic: How can researchers mitigate stability issues during the storage and handling of this compound?

Answer: Stability is influenced by moisture and temperature. Store the compound in anhydrous conditions under inert gas (e.g., argon) at −20°C. Use desiccants and moisture-resistant packaging. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory to prevent hydrolysis or decomposition .

Advanced: What experimental strategies are effective in elucidating the radical-mediated mechanisms involving this compound in photoredox catalysis?

Answer: Mechanistic studies using radical scavengers like TEMPO can confirm radical intermediates. For example, TEMPO completely inhibits reactions involving this compound by trapping alkyl radicals, as evidenced by isolation of TEMPO-alkyl adducts. Stern-Volmer analyses and redox potential comparisons (e.g., E1/2 values of photocatalysts vs. intermediates) further validate electron transfer pathways .

Advanced: How can conflicting data from failed N-arylation attempts with trifluoroborate salts be resolved through alternative synthetic routes?

Answer: If N-arylation fails (e.g., due to steric hindrance or electronic effects), recrystallization of intermediates like arylboronic esters followed by hydrolysis can yield stable trifluoroborate salts. For example, converting boronic ester 17 to trifluoroborate 19 via KHF2 treatment bypasses direct coupling challenges .

Advanced: What methodologies optimize the incorporation of this compound into PET imaging probes while maintaining radiochemical purity?

Answer: One-step <sup>18</sup>F-labeling via strain-promoted azide-alkyne cycloaddition (SPAAC) minimizes side reactions. Purify the final conjugate using reverse-phase HPLC, and validate radiochemical purity (>95%) with radio-TLC or gamma counting. Pharmacokinetic studies in preclinical models (e.g., prostate cancer xenografts) ensure target specificity .

Advanced: How do microfluidic synthesis techniques impact the specific activity of trifluoroborate-based radiotracers?

Answer: Microfluidic systems enhance specific activity (SA) by reducing reaction volumes and improving <sup>18</sup>F incorporation efficiency. Compared to traditional SN2 reactions, ion-exchange (IEX) methods in microchips achieve higher SA (e.g., 1.5–2.0 GBq/µmol) due to precise control of starting radioactivity and reagent ratios .

Advanced: How can researchers address contradictions in reaction outcomes when using this compound under varying pH or solvent conditions?

Answer: Systematic screening of solvent polarity (e.g., DMF vs. THF) and pH buffers (e.g., phosphate vs. acetate) is essential. For example, acidic conditions may protonate the trifluoroborate, reducing reactivity, while polar aprotic solvents stabilize intermediates. Use kinetic profiling and <sup>11</sup>B NMR to monitor boron speciation .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Answer: ESI-MS confirms molecular weight, while <sup>1</sup>H/<sup>19</sup>F NMR validates structural integrity. For radiochemical purity, combine radio-HPLC with gamma spectroscopy. X-ray crystallography or IR spectroscopy may further resolve stereochemical ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.